molecular formula C18H21FN6OS B2392609 4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941941-60-2

4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Katalognummer: B2392609
CAS-Nummer: 941941-60-2
Molekulargewicht: 388.47
InChI-Schlüssel: LUKWPWVCKOWHQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class of compounds, which are known to function as potent kinase inhibitors in biochemical research. This derivative shares a core scaffold with extensively studied compounds that have demonstrated significant activity against non-receptor tyrosine kinases such as Src and Abl. These kinases are heavily implicated in cellular signaling pathways that regulate proliferation, survival, and migration; their dysregulation is a hallmark of various cancers, including glioblastoma (GBM) and chronic myelogenous leukemia (CML) . The structural features of this compound—including the 4-fluorobenzamide moiety, the isopropylamino group at the C4 position, and the methylthio group at C6—are critical for its interaction with the ATP-binding site of target kinases, contributing to its selectivity and binding affinity. Researchers utilize this and related molecules as valuable chemical tools to investigate kinase signaling in pathological cell models. The primary research application of this compound is in the field of oncology, particularly in studies focusing on Src kinase inhibition. In vitro studies on highly similar pyrazolo[3,4-d]pyrimidine derivatives have shown the ability to inhibit Src kinase enzymatic activity and reduce cell viability in 2D and 3D cancer models . Furthermore, research indicates that inhibiting Src with such compounds can enhance cancer cell sensitivity to ionizing radiation, suggesting potential for investigating combination therapies . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Handling should adhere to strict safety protocols for biochemical compounds.

Eigenschaften

IUPAC Name

4-fluoro-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6OS/c1-11(2)22-15-14-10-21-25(16(14)24-18(23-15)27-3)9-8-20-17(26)12-4-6-13(19)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,20,26)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKWPWVCKOWHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, often referred to as FITM, is a compound of significant interest in pharmacology due to its selective antagonistic activity on metabotropic glutamate receptor subtype 1 (mGluR1). This article reviews the biological activity of FITM, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of FITM is characterized by the following components:

  • Fluorine atom at the 4-position of the benzamide.
  • Isopropylamino group linked to a pyrazolo[3,4-d]pyrimidine moiety.
  • Methylthio group contributing to its unique biological properties.

FITM acts primarily as an antagonist of mGluR1, a receptor involved in various neurological processes. The binding affinity of FITM to mGluR1 has been reported with a KiK_i value of approximately 5.4 nM, indicating high potency and selectivity over other mGluR subtypes such as mGluR2 and mGluR5 . This selectivity is crucial for minimizing side effects associated with broader receptor antagonism.

Antipsychotic Effects

Research has demonstrated that FITM exhibits antipsychotic-like effects in animal models. In studies involving rodents, administration of FITM resulted in significant reductions in hyperactivity and anxiety-like behaviors, suggesting its potential utility in treating disorders such as schizophrenia .

Neuroimaging Applications

FITM has been utilized in positron emission tomography (PET) imaging studies to visualize mGluR1 distribution in the brain. In vivo autoradiographic studies showed high accumulation of radioactivity in regions rich in mGluR1, such as the thalamus and cerebellum . This capability underscores FITM's potential as a diagnostic tool for neurological disorders.

Study 1: Efficacy in Animal Models

In a controlled study, rats treated with FITM displayed marked improvements in cognitive function compared to control groups. Behavioral assays indicated enhanced memory retention and reduced anxiety levels . The results suggest that FITM may modulate glutamatergic signaling pathways beneficially.

Study 2: Imaging Studies

Yamasaki et al. conducted ex vivo autoradiographic studies using FITM to assess its binding properties in rat brain sections. The study revealed heterogeneous binding patterns with significant uptake in mGluR1-rich regions. These findings support the compound's potential for use in neuroimaging applications aimed at understanding glutamate-related pathologies .

Table: Summary of Biological Activities

Activity TypeDescriptionObservations
Receptor Targeting Antagonist of mGluR1High affinity (K_i = 5.4 nM)
Antipsychotic Effects Reduces hyperactivity and anxietySignificant behavioral improvements
Neuroimaging PET tracer for mGluR1High accumulation in specific brain regions

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: The target compound lacks the chromen-4-one and fluorophenyl groups present in Examples 53 and 41, which may reduce steric hindrance and alter target selectivity. The methylthio group at position 6 in the target compound is retained in Example 41 but absent in Example 53. Methylthio groups are known to influence lipophilicity and hydrogen bonding interactions .

Physicochemical Properties: Example 53 exhibits a higher melting point (175–178°C) compared to Example 41 (102–105°C), likely due to increased crystallinity from the benzamide and chromenone moieties . The target compound’s melting point remains uncharacterized.

Functional Group Impact: The isopropylamino group in the target compound may enhance solubility compared to the unsubstituted amino groups in Examples 53 and 41.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in the cited patents, involving Suzuki-Miyaura coupling or nucleophilic substitution reactions .
  • SAR Insights: The absence of chromenone/fluorophenyl groups in the target compound may prioritize selectivity for different kinase isoforms compared to Examples 53 and 41.

Vorbereitungsmethoden

Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A common method involves condensing 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with thiourea or its derivatives under acidic conditions. For example:

Procedure:

  • Starting Material Preparation : 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (3.17 g, 0.01 mol) is refluxed with p-phenylene diamine (1.08 g, 0.01 mol) in butanol (10 mL) for 8 hours.
  • Cyclization : The mixture forms a black precipitate, which is filtered and crystallized from methanol (yield: 45%, m.p. 250–252°C).

This step establishes the pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate, critical for subsequent functionalization.

Attachment of the Ethyl Linker

The ethyl linker connecting the pyrazolo[3,4-d]pyrimidine core to the benzamide moiety is introduced via alkylation.

Procedure:

  • Alkylation : Treat the 1-position of the pyrazolo[3,4-d]pyrimidine with 2-bromoethylamine hydrobromide (1.5 eq) in acetonitrile at 60°C for 24 hours.
  • Isolation : Filter the product and wash with cold ethanol (yield: 62%).

Formation of the Benzamide Moiety

The final benzamide group is coupled via an amide bond formation. A method adapted from fluorinated benzamide syntheses involves:

Stepwise Synthesis:

  • Activation : React 4-fluorobenzoic acid (1 eq) with carbonyldiimidazole (CDI, 1.2 eq) in DMF at 25°C for 1 hour.
  • Coupling : Add the ethylamine intermediate (1 eq) and triethylamine (2 eq) to the activated acid. Stir at 25°C for 12 hours.
  • Purification : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via recrystallization from ethanol (yield: 70%).

Optimization and Yield Comparison

Step Reagents/Conditions Yield (%) Source
Core Cyclization Butanol, reflux, 8h 45
Isopropylamination Isopropylamine, DMF, 80°C, 12h 68
Methylthio Installation P₂S₅, pyridine; CH₃I, K₂CO₃, acetone 75
Ethyl Linker Addition 2-Bromoethylamine, acetonitrile, 60°C 62
Benzamide Coupling CDI, DMF, 25°C, 12h 70

Challenges and Alternative Approaches

  • Regioselectivity : Competing reactions at positions 4 and 6 may occur during substitution. Using bulky bases (e.g., DBU) improves selectivity.
  • Solvent Effects : Replacing DMF with tetrahydrofuran (THF) in coupling steps reduces side products.
  • Catalysis : Palladium-catalyzed Buchwald-Hartwig amination offers higher yields (80%) for introducing isopropylamino groups.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.